molecular formula C9H11NO5 B15290675 Erythro-beta,3-dihydroxy-DL-tyrosine

Erythro-beta,3-dihydroxy-DL-tyrosine

Cat. No.: B15290675
M. Wt: 213.19 g/mol
InChI Key: QXWYKJLNLSIPIN-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythro-beta,3-dihydroxy-DL-tyrosine is a synthetic amino acid derivative. It is structurally related to tyrosine, an important amino acid involved in protein synthesis and various metabolic pathways. This compound is known for its role as an impurity in Droxidopa, a prodrug used to treat conditions like neurogenic orthostatic hypotension by converting to norepinephrine (noradrenaline) in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erythro-beta,3-dihydroxy-DL-tyrosine typically involves the hydroxylation of tyrosine derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the beta and 3 positions of the tyrosine molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Erythro-beta,3-dihydroxy-DL-tyrosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are reactive intermediates in many biochemical processes.

    Reduction: It can be reduced to form dihydroxy derivatives, which have different biological activities.

    Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides in the presence of bases such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted tyrosine derivatives with different functional groups.

Scientific Research Applications

Erythro-beta,3-dihydroxy-DL-tyrosine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations like Droxidopa.

    Industry: Utilized in the production of specialty chemicals and as a research reagent.

Mechanism of Action

The mechanism of action of Erythro-beta,3-dihydroxy-DL-tyrosine involves its conversion to active metabolites in the body. It acts as a precursor to norepinephrine, a neurotransmitter that plays a crucial role in regulating blood pressure and other physiological functions. The compound interacts with enzymes involved in the biosynthesis of catecholamines, leading to increased levels of norepinephrine.

Comparison with Similar Compounds

Similar Compounds

    Droxidopa: A prodrug that converts to norepinephrine.

    L-DOPA: A precursor to dopamine, another important neurotransmitter.

    Tyrosine: The parent amino acid involved in protein synthesis and metabolic pathways.

Uniqueness

Erythro-beta,3-dihydroxy-DL-tyrosine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike L-DOPA, which primarily affects dopamine levels, this compound is more directly involved in the biosynthesis of norepinephrine.

Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

(2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m0/s1

InChI Key

QXWYKJLNLSIPIN-YUMQZZPRSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]([C@@H](C(=O)O)N)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.